molecular formula C16H15ClN4O3 B5624855 2-[1-(2-chlorophenyl)-5-(5-ethoxy-2-furyl)-1H-1,2,4-triazol-3-yl]acetamide

2-[1-(2-chlorophenyl)-5-(5-ethoxy-2-furyl)-1H-1,2,4-triazol-3-yl]acetamide

Cat. No. B5624855
M. Wt: 346.77 g/mol
InChI Key: GTCJMWOBPHHFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds with structural similarities to our compound of interest involves multistep synthetic pathways that typically start from simple precursors, progressing through intermediate stages involving various functional group transformations and coupling reactions. For example, Moriya et al. (1988) reported the synthesis of hypolipidemic agents, highlighting the significance of structural motifs like chlorophenyl and furyl in medicinal chemistry (Moriya et al., 1988).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as those containing triazole rings, provides insight into conformation, bonding, and potential reactivity. Zareef et al. (2008) studied a benzyl-furyl-triazol compound, offering a glimpse into the molecular geometry and intermolecular interactions, such as hydrogen bonding, that could be anticipated in similar compounds (Zareef et al., 2008).

properties

IUPAC Name

2-[1-(2-chlorophenyl)-5-(5-ethoxyfuran-2-yl)-1,2,4-triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3/c1-2-23-15-8-7-12(24-15)16-19-14(9-13(18)22)20-21(16)11-6-4-3-5-10(11)17/h3-8H,2,9H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCJMWOBPHHFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(O1)C2=NC(=NN2C3=CC=CC=C3Cl)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2-chlorophenyl)-5-(5-ethoxy-2-furyl)-1H-1,2,4-triazol-3-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.